3-(Methyl(trifluoromethyl)amino)phenol
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Overview
Description
3-(Methyl(trifluoromethyl)amino)phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of phenol using trifluoromethylating agents under specific conditions . The reaction conditions often include the use of radical initiators and solvents that facilitate the formation of the trifluoromethyl radical.
Industrial Production Methods
Industrial production of 3-(Methyl(trifluoromethyl)amino)phenol may involve large-scale radical trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methyl(trifluoromethyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of substituted phenol derivatives.
Scientific Research Applications
3-(Methyl(trifluoromethyl)amino)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(Methyl(trifluoromethyl)amino)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: Similar in structure but lacks the methylamino group.
3-Hydroxybenzotrifluoride: Another related compound with similar applications in materials science and pharmaceuticals.
Uniqueness
3-(Methyl(trifluoromethyl)amino)phenol is unique due to the presence of both a trifluoromethyl group and a methylamino group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced chemical stability.
Properties
Molecular Formula |
C8H8F3NO |
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Molecular Weight |
191.15 g/mol |
IUPAC Name |
3-[methyl(trifluoromethyl)amino]phenol |
InChI |
InChI=1S/C8H8F3NO/c1-12(8(9,10)11)6-3-2-4-7(13)5-6/h2-5,13H,1H3 |
InChI Key |
IEFZWVZROFCNBD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)O)C(F)(F)F |
Origin of Product |
United States |
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